molecular formula C8H10BrNO B13593232 2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol

2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B13593232
M. Wt: 216.07 g/mol
InChI Key: XZZQJYWTTGBYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H10BrNO It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol typically involves the bromination of 1-(3-methylpyridin-2-yl)ethan-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-1-(3-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H10BrNO/c1-6-3-2-4-10-8(6)7(11)5-9/h2-4,7,11H,5H2,1H3

InChI Key

XZZQJYWTTGBYAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(CBr)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.